![molecular formula C7H9NO B086918 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile CAS No. 141-40-2](/img/structure/B86918.png)
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-cyanomethyl-7-oxabicyclo[4.1.0]heptane and has a molecular formula of C7H9NO.1.0]heptane-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis, where this compound is used as a building block for the synthesis of various other organic compounds. Additionally, this compound has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as an antitumor agent.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, this compound has also been shown to exhibit antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile in lab experiments is its ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile. One potential direction is the further exploration of its potential applications in the field of medicinal chemistry, particularly as an antitumor agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in other fields of scientific research. Finally, the synthesis of new derivatives of this compound may lead to the discovery of new and more potent compounds with a wide range of potential applications.
Synthesemethoden
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2,3-epoxy-1-propanol with malononitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 7-Oxabicyclo[4.1.0]heptane-3-carbonitrile with a yield of around 60%.
Eigenschaften
CAS-Nummer |
141-40-2 |
|---|---|
Produktname |
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2 |
InChI-Schlüssel |
MBOPNDFEIXMJOS-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)CC1C#N |
Kanonische SMILES |
C1CC2C(O2)CC1C#N |
Synonyme |
7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



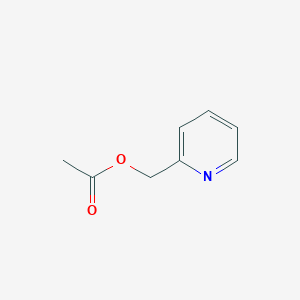
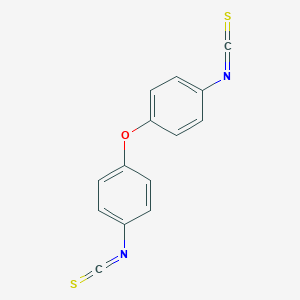
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
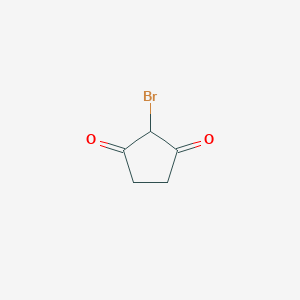
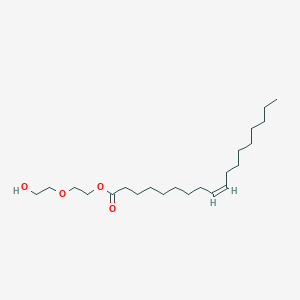

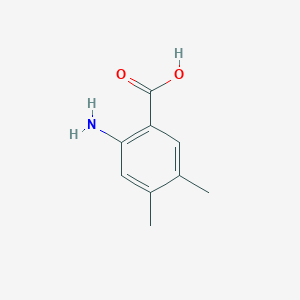

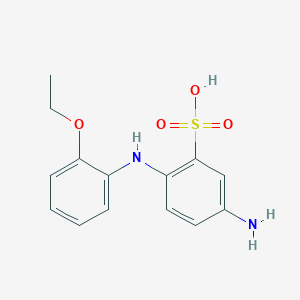
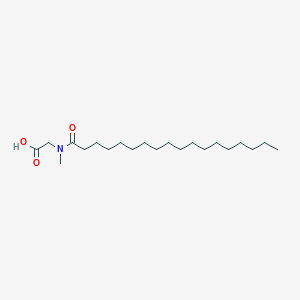
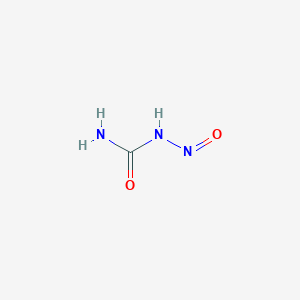

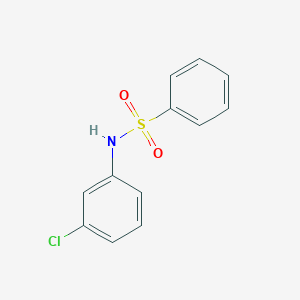
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)